5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one
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Overview
Description
5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one is a complex organic compound that features a thiophene ring and a trifluoromethyl group attached to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the naphthyridine core or the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .
Scientific Research Applications
5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole: This compound shares the thiophene and trifluoromethyl groups but has a different core structure.
5-(Thiophen-2-yl)oxazole derivatives: These compounds also feature a thiophene ring and are studied for their fluorescence properties.
Uniqueness
5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one is unique due to its naphthyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
51420-78-1 |
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Molecular Formula |
C13H7F3N2OS |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C13H7F3N2OS/c14-13(15,16)10-6-8(9-2-1-5-20-9)7-3-4-11(19)18-12(7)17-10/h1-6H,(H,17,18,19) |
InChI Key |
JHTLHLGHFHGBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC3=C2C=CC(=O)N3)C(F)(F)F |
Origin of Product |
United States |
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